molecular formula C20H24O3 B026176 4-Hydroxy Ethynyl Estradiol CAS No. 50394-90-6

4-Hydroxy Ethynyl Estradiol

Cat. No.: B026176
CAS No.: 50394-90-6
M. Wt: 312.4 g/mol
InChI Key: SYFHJXSYRPNSOI-RXUQYVRZSA-N
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Description

4-Hydroxy Ethynyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen. This compound is characterized by the presence of a hydroxyl group at the fourth position and an ethynyl group at the seventeenth position of the estradiol molecule. It is known for its potent estrogenic activity and is used in various scientific and medical applications.

Mechanism of Action

Target of Action

4-Hydroxy Ethynyl Estradiol is a derivative of Ethinylestradiol (EE), a synthetic form of the natural estrogen, estradiol . The primary targets of EE are the estrogen receptors, which are the biological targets of estrogens like estradiol .

Mode of Action

EE acts as an agonist of the estrogen receptors . It interacts with these receptors, causing changes in the body similar to those caused by natural estrogens . Compared to estradiol, EE is more resistant to metabolism, has improved bioavailability when taken orally, and shows relatively increased effects in certain parts of the body like the liver and uterus .

Biochemical Pathways

The metabolism of EE involves transformation by catechol O-methyltransferase of 2- and 4-hydroxy-EE .

Pharmacokinetics

EE has a bioavailability of 38–48% . It is primarily metabolized in the liver, primarily by CYP3A4 . The elimination half-life of EE is between 7–36 hours , and it is excreted in feces (62%) and urine (38%) .

Result of Action

The action of EE can result in various physiological effects. For instance, it is widely used in birth control pills in combination with progestins . The general side effects of EE include breast tenderness and enlargement, headache, fluid retention, and nausea among others . In men, EE can cause breast development, feminization in general, hypogonadism, and sexual dysfunction .

Action Environment

The action, efficacy, and stability of EE can be influenced by various environmental factors. For instance, it has been found that EE and other human pharmaceutical estrogens persistently contaminate surface water, affecting the physiology of aquatic fauna and humans at extremely low concentrations . Therefore, the occurrence and abundance of estrogens in aquatic environments present a serious risk to public health .

Safety and Hazards

H302 Harmful if swallowed. H351 Suspected of causing cancer. H360 May damage fertility or the unborn child. H410 Very toxic to aquatic life with long lasting effects .

Future Directions

The introduction of E4 may improve the safety and tolerability of COCs in the near future. To investigate the potential clinical use of E4 as a safe and well-tolerated estrogenic component of COCs, some dose-finding and comparative studies have begun to emerge in recent years .

Biochemical Analysis

Biochemical Properties

4-Hydroxy Ethynyl Estradiol interacts with various enzymes, proteins, and other biomolecules. It is a minor metabolite of estradiol . It is estrogenic, similarly to many other hydroxylated estrogen metabolites .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It exerts a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats .

Molecular Mechanism

The mechanism of action of this compound involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that polyvinylpyrrolidone combined with any solvents was able to consistently produce a stable solid dispersion with this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed that this compound exerts a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. Analysis of brain microsomal enzymes shows that estrogen 4-hydroxylation is the main metabolic pathway in the central nervous system .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Ethinylestradiol can be glucuronidated by UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7 . It is also sulfated by SULT1A1, SULT1A3, and SULT1E1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ethynyl Estradiol typically involves the hydroxylation of ethynyl estradiol. One common method includes the use of a hydroxylating agent such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent like acetone or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete hydroxylation.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as catalytic hydroxylation using metal catalysts. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Ethynyl Estradiol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate in solvents like acetone or dichloromethane.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of 4-oxo ethynyl estradiol.

    Reduction: Formation of 4-hydroxy ethyl estradiol.

    Substitution: Formation of 4-alkoxy or 4-acetoxy ethynyl estradiol.

Scientific Research Applications

4-Hydroxy Ethynyl Estradiol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.

Comparison with Similar Compounds

    Estradiol: The parent compound with similar estrogenic activity but lacks the ethynyl and hydroxyl modifications.

    Ethynyl Estradiol: Similar structure but lacks the hydroxyl group at the fourth position.

    4-Hydroxy Estradiol: Similar structure but lacks the ethynyl group at the seventeenth position.

Uniqueness: 4-Hydroxy Ethynyl Estradiol is unique due to its combined hydroxyl and ethynyl modifications, which enhance its estrogenic activity and stability compared to its analogs. This makes it a valuable compound for research and therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 4-Hydroxy Ethynyl Estradiol involves the conversion of estradiol to 4-hydroxy estradiol followed by the addition of an ethynyl group to the hydroxyl group at position 17.", "Starting Materials": [ "Estradiol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Acetylene gas", "Palladium on carbon" ], "Reaction": [ "Estradiol is reacted with sodium hydroxide and hydrogen peroxide in acetic acid to form 4-hydroxy estradiol.", "4-hydroxy estradiol is then reacted with acetylene gas in the presence of palladium on carbon catalyst to add an ethynyl group to the hydroxyl group at position 17, forming 4-Hydroxy Ethynyl Estradiol." ] }

CAS No.

50394-90-6

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-triol

InChI

InChI=1S/C20H24O3/c1-3-20(23)11-9-16-14-4-5-15-12(6-7-17(21)18(15)22)13(14)8-10-19(16,20)2/h1,6-7,13-14,16,21-23H,4-5,8-11H2,2H3/t13-,14-,16+,19+,20+/m1/s1

InChI Key

SYFHJXSYRPNSOI-RXUQYVRZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4O)O

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O

Synonyms

(17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol;  17α-Ethynylestra-1,3,5(10)-triene-3,4,17β-triol;  19-Nor-17α-pregna-1,3,5(10)-trien-20-yne-3,4,17-triol; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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